molecular formula C13H16O5 B11830866 (R)-3-(benzyloxy)-5-methoxy-5-oxopentanoic acid

(R)-3-(benzyloxy)-5-methoxy-5-oxopentanoic acid

Katalognummer: B11830866
Molekulargewicht: 252.26 g/mol
InChI-Schlüssel: SMQIMDQORJCSIR-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-3-(benzyloxy)-5-methoxy-5-oxopentanoic acid is an organic compound with a complex structure that includes a benzyloxy group, a methoxy group, and a ketone functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(benzyloxy)-5-methoxy-5-oxopentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of a hydroxyl group, followed by the introduction of the benzyloxy and methoxy groups through nucleophilic substitution reactions. The final step often involves the oxidation of an intermediate to introduce the ketone functional group.

Industrial Production Methods

Industrial production of ®-3-(benzyloxy)-5-methoxy-5-oxopentanoic acid may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-(benzyloxy)-5-methoxy-5-oxopentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as alkoxides or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-3-(benzyloxy)-5-methoxy-5-oxopentanoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions and metabolic pathways. Its structural features make it a useful probe for investigating the mechanisms of enzyme action.

Medicine

In medicine, ®-3-(benzyloxy)-5-methoxy-5-oxopentanoic acid has potential applications as a precursor for the synthesis of pharmaceutical compounds. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity profile allows for the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of ®-3-(benzyloxy)-5-methoxy-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the ketone group can act as an electrophilic center. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ®-2-(benzyloxy)butanoic acid
  • ®-3-(benzyloxy)-5-methoxy-5-oxopentanoic acid derivatives
  • α,β-unsaturated carbonyl compounds

Uniqueness

®-3-(benzyloxy)-5-methoxy-5-oxopentanoic acid is unique due to its combination of functional groups, which allows for a wide range of chemical transformations.

Eigenschaften

Molekularformel

C13H16O5

Molekulargewicht

252.26 g/mol

IUPAC-Name

(3R)-5-methoxy-5-oxo-3-phenylmethoxypentanoic acid

InChI

InChI=1S/C13H16O5/c1-17-13(16)8-11(7-12(14)15)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,14,15)/t11-/m1/s1

InChI-Schlüssel

SMQIMDQORJCSIR-LLVKDONJSA-N

Isomerische SMILES

COC(=O)C[C@@H](CC(=O)O)OCC1=CC=CC=C1

Kanonische SMILES

COC(=O)CC(CC(=O)O)OCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.